Furo[2,3-c]pyridine-2-carboxylic acid methyl ester
Description
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5H,1H3 |
InChI Key |
VZMGTXQESYPCDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridine-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxylic acid with furan derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the furan ring and ester group:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Furan ring oxidation | KMnO₄, H₂SO₄, 60°C | Furo[2,3-c]pyridine-2-carboxylic acid | Forms a dicarboxylic acid derivative. |
| Ester oxidation | Ozone (O₃), followed by H₂O₂ | Pyridine-2,3-dicarboxylic acid | Cleaves the furan ring, yielding linear acids. |
Key Findings :
-
The furan ring’s electron density makes it susceptible to strong oxidizing agents like KMnO₄, leading to ring opening or functionalization.
-
Ozonolysis selectively cleaves the furan moiety while preserving the pyridine core.
Reduction Reactions
Reduction targets the ester group and unsaturated bonds:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Ester reduction | LiAlH₄, THF, reflux | Furo[2,3-c]pyridine-2-methanol | Converts the ester to a primary alcohol. |
| Selective furan reduction | H₂, Pd/C, ethanol | Tetrahydrofuro[2,3-c]pyridine derivative | Saturates the furan ring without affecting the ester. |
Mechanistic Insight :
-
LiAlH₄ reduces the ester to a primary alcohol via nucleophilic acyl substitution.
-
Catalytic hydrogenation selectively hydrogenates the furan’s diene system.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Rate |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Furo[2,3-c]pyridine-2-carboxylic acid | Slow (12–24 hours) |
| Basic hydrolysis | NaOH (2M), H₂O, reflux | Sodium furo[2,3-c]pyridine-2-carboxylate | Fast (2–4 hours) |
Structural Impact :
-
Hydrolysis generates the carboxylic acid, enhancing water solubility and enabling further derivatization (e.g., amidation).
Electrophilic Aromatic Substitution
The pyridine and furan rings participate in electrophilic reactions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Pyridine C-5 | 5-Nitro-furo[2,3-c]pyridine-2-carboxylate |
| Formylation (Vilsmeier) | POCl₃, DMF, 50°C | Furan C-4 | 4-Formyl-furo[2,3-c]pyridine-2-carboxylate |
Regioselectivity :
-
Nitration occurs at the pyridine ring’s C-5 due to directing effects of the ester group.
Cycloaddition Reactions
The furan ring acts as a diene in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hours | Bicyclic adduct (endo configuration) | 78% |
| Acetylenedicarboxylate | Dichloromethane, RT, 12 hours | Fused oxabicyclic compound | 65% |
Applications :
-
Cycloadducts serve as intermediates for synthesizing polycyclic frameworks in medicinal chemistry.
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution:
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia | MeOH, 25°C, 24 hours | Furo[2,3-c]pyridine-2-carboxamide |
| Hydrazine | Ethanol, reflux, 6 hours | Furo[2,3-c]pyridine-2-carbohydrazide |
Synthetic Utility :
Cross-Coupling Reactions
The pyridine ring enables metal-catalyzed coupling:
| Reaction | Catalyst | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Aryl-furo[2,3-c]pyridine-2-carboxylate |
| Sonogashira coupling | PdCl₂, CuI, PPh₃ | 5-Alkynyl-furo[2,3-c]pyridine-2-carboxylate |
Key Insight :
-
Coupling at the pyridine C-5 position is favored due to electronic and steric factors.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
Furo[2,3-c]pyridine-2-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as therapeutic agents against diseases such as cancer and autoimmune disorders. For instance, compounds derived from furo[2,3-c]pyridine have shown promise as inhibitors of the IκB kinase complex, which is implicated in inflammatory diseases and cancer progression .
Case Studies
- Inhibition of Kinase Activity : Research has demonstrated that certain derivatives of furo[2,3-c]pyridine exhibit inhibitory effects on the kinase activity of the IκB kinase complex. This activity is linked to the regulation of NF-κB, a transcription factor involved in inflammatory responses and cancer cell survival .
- Antimicrobial Properties : Some studies indicate that furo[2,3-c]pyridine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
Agricultural Chemicals
This compound is utilized in formulating agrochemicals. Its derivatives are being researched for their efficacy as herbicides and pesticides. The compound's structure allows for modifications that enhance its biological activity against various pests and weeds.
Applications in Crop Protection
- Herbicides : The compound has been incorporated into formulations aimed at improving crop yield by effectively controlling weed growth without harming crops.
- Pesticides : Its derivatives have been tested for their effectiveness against common agricultural pests, showcasing potential benefits in sustainable farming practices .
Material Science
In material science, this compound is explored for its properties that can enhance the performance of polymers and other materials.
Polymer Development
- Composite Materials : The compound can be used to develop composite materials with improved mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to enhance durability and resistance to environmental degradation .
- Coatings and Adhesives : Research indicates that furo[2,3-c]pyridine-based compounds can be utilized in coatings and adhesives due to their adhesive properties and resistance to solvents .
Analytical Chemistry
This compound also plays a role in analytical chemistry as a reagent. It aids in the detection and quantification of other compounds within complex mixtures.
Reagent Applications
- Chromatographic Techniques : The compound is employed in chromatographic methods to separate and analyze various substances, benefiting fields such as environmental monitoring and food safety testing .
- Spectroscopic Analysis : Its unique spectral properties make it suitable for use in spectroscopic techniques like NMR and IR spectroscopy, facilitating the identification of other chemical entities .
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Furo[2,3-c]pyridine-2-carboxylic acid methyl ester | Furo[2,3-c]pyridine | Methyl ester at C2 | C9H7NO3 | 177.16 |
| 5-Chloro-furo[2,3-c]pyridine-2-carboxylic acid methyl ester | Furo[2,3-c]pyridine | Methyl ester at C2, Cl at C5 | C9H6ClNO3 | 211.60 |
| Thieno[2,3-c]pyridine-2-carboxylic acid methyl ester | Thieno[2,3-c]pyridine | Methyl ester at C2 | C9H7NO2S | 193.22 |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid methyl ester | Pyrrolo[2,3-c]pyridine | Methyl ester at C2 | C9H8N2O2 | 176.17 |
| Ethyl furo[2,3-c]pyridine-2-carboxylate | Furo[2,3-c]pyridine | Ethyl ester at C2 | C10H9NO3 | 191.18 |
Key Observations :
- Core Heterocycle: Replacing the furan oxygen (furo) with sulfur (thieno) increases molecular weight and alters electron distribution due to sulfur’s lower electronegativity .
- Substituents: Chloro groups (e.g., 5-chloro) enhance electrophilicity, while methoxy groups (e.g., 5-methoxy) act as electron donors, influencing reactivity and solubility .
- Ester Chain Length : Ethyl esters exhibit lower polarity and slower hydrolysis rates compared to methyl esters .
Key Observations :
- Cyclization Efficiency: Thieno derivatives require harsher bases (e.g., Cs2CO3) compared to furo analogs, likely due to sulfur’s reduced nucleophilicity .
- Substituent Impact : Chloro-substituted derivatives show moderate yields (67–80%), while unsubstituted pyrrolo analogs achieve higher yields (95%) due to fewer steric hindrances .
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | LogP | pKa |
|---|---|---|---|---|
| This compound | 1.40 | 322.6 | 1.70 | 1.95 |
| 5-Chloro derivative | 1.45 | 353.0 | 2.10 | 1.50 |
| Thieno[2,3-c]pyridine-2-carboxylic acid methyl ester | 1.52 | 335.0 | 2.30 | 2.10 |
| Ethyl ester analog | 1.38 | 310.0 | 2.00 | 2.05 |
Key Observations :
Biological Activity
Furo[2,3-c]pyridine-2-carboxylic acid methyl ester, also known as methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 179.17 g/mol. Its structure features a furo[2,3-c]pyridine core with a carboxylic acid moiety esterified to a methyl group. This unique structure contributes to its reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines IL-6 and TNF-alpha | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in MCF-7 breast cancer cells |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced levels of inflammatory markers in serum. This suggests its potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Case Study 2: Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, highlighting its potential as a therapeutic agent against bacterial infections.
Case Study 3: Anticancer Properties
Research involving various cancer cell lines indicated that this compound triggered apoptosis through the activation of caspases. This finding supports further exploration into its role as an anticancer drug candidate.
Q & A
Q. What mechanistic insights exist for its interactions with biological targets?
- Methodological Answer: The fused ring system may intercalate with DNA or inhibit enzymes (e.g., cystathionine γ-synthase analogs). Use molecular docking and covalent binding assays (e.g., SPR, ITC) to study interactions. The ester’s lipophilicity enhances membrane permeability, which can be quantified via logP measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
